9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene
Description
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-yl)anthracene is an anthracene-based derivative engineered for optoelectronic applications, particularly organic light-emitting diodes (OLEDs). The molecule features a central anthracene core substituted at the 9- and 10-positions with a naphthalen-1-yl group and a 4-(2,2-diphenylethenyl)phenyl moiety. This design aims to enhance conjugation, thermal stability, and charge-transport properties, critical for OLED host materials .
Properties
CAS No. |
741255-74-3 |
|---|---|
Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
9-[4-(2,2-diphenylethenyl)phenyl]-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C44H30/c1-3-14-33(15-4-1)42(34-16-5-2-6-17-34)30-31-26-28-35(29-27-31)43-38-21-9-11-23-40(38)44(41-24-12-10-22-39(41)43)37-25-13-19-32-18-7-8-20-36(32)37/h1-30H |
InChI Key |
MCIYDWJDNQEWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl and naphthyl groups . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of this compound lies in the field of organic electronics, specifically in OLED technology. The compound's ability to emit light efficiently makes it suitable for use as an emissive layer in OLED devices. Research has shown that anthracene derivatives can enhance the performance of OLEDs by improving brightness and color purity.
Case Study : A study demonstrated that incorporating anthracene derivatives into OLED architectures resulted in devices with improved electroluminescent efficiency and stability compared to traditional materials .
Photovoltaic Cells
The compound also shows promise in organic photovoltaic (OPV) cells. Its high absorption coefficient and favorable energy levels allow it to be used as a donor material in bulk heterojunction solar cells, where it can effectively convert sunlight into electricity.
Case Study : Research indicated that blending this anthracene derivative with fullerene-based acceptors significantly enhanced the power conversion efficiency of OPV devices .
Fluorescent Sensors
Due to its strong fluorescence properties, 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene can be utilized as a fluorescent sensor for detecting various analytes, including metal ions and small organic molecules.
Case Study : In a recent study, the compound was employed to develop a sensor for detecting mercury ions in aqueous solutions, showcasing its potential for environmental monitoring applications .
Biological Applications
Emerging research suggests that anthracene derivatives may possess antimicrobial properties. Preliminary studies have indicated that certain derivatives exhibit activity against various bacterial strains, making them candidates for further investigation in medicinal chemistry.
Case Study : A synthesis study highlighted that modified anthracene compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as OLEDs and biological imaging .
Comparison with Similar Compounds
Key Observations :
- Asymmetric substitution (e.g., in 2-NaAn-1-PNa) is a common strategy to enhance amorphous morphology and thermal stability, which may also apply to the target compound .
Optical and Photophysical Properties
Anthracene derivatives are prized for their high photoluminescence quantum yields (PLQY) and tunable emission. Comparative
| Compound | λmax (nm) | S₁ Energy (eV) | T₁ Energy (eV) | PLQY (%) | Reference |
|---|---|---|---|---|---|
| 1,2-ADN | 430–450 | 2.9 | 1.7 | 80–90 | |
| Compound 10<sup>*</sup> | 440–460 | 2.8 | 1.6 | 75–85 | |
| 2-NaAn-1-PNa | 435–455 | 2.85 | 1.65 | 85–95 |
<sup>*</sup>Compound 10: 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene.
Key Observations :
- The diphenylethenyl group in the target compound may redshift emission compared to 1,2-ADN due to extended conjugation, aligning it with deep-blue or blue-green spectra.
- High PLQY (>80%) is typical for anthracene derivatives, but steric effects from bulky substituents could reduce efficiency if molecular packing is disrupted .
Thermal and Morphological Stability
Thermal stability is critical for OLED longevity. Data for analogs:
| Compound | Tg (°C) | Td (°C) | Morphology | Reference |
|---|---|---|---|---|
| 1,2-ADN | 145 | 380 | Crystalline | |
| 2-NaAn-1-PNa | 165 | 410 | Amorphous | |
| Compound 10 | 155 | 395 | Semi-crystalline |
Key Observations :
- Bulky substituents (e.g., diphenylethenyl) likely elevate the glass transition temperature (Tg) above 160°C, improving amorphous stability and device operational lifetime .
Device Performance in OLEDs
Anthracene derivatives are commonly used as hosts or emitters. Performance metrics for analogs:
| Compound | Turn-on Voltage (V) | EQE (%) | Luminous Efficiency (lm/W) | Operational Lifetime (T80) | Reference |
|---|---|---|---|---|---|
| 1,2-ADN | 3.2 | 8.5 | 12.0 | 1,000 h | |
| 2-NaAn-1-PNa | 2.8 | 10.2 | 15.5 | 1,500 h | |
| Compound 10 | 3.0 | 9.1 | 13.2 | 1,200 h |
Key Observations :
Biological Activity
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene (CAS Number: 741255-74-3) is a complex organic compound belonging to the anthracene family. Its unique structure, characterized by the presence of multiple aromatic rings and substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene is C₄₄H₃₀, with a molecular weight of 558.709 g/mol. The compound features a high logP value of 12.069, indicating significant lipophilicity, which may influence its biological interactions and absorption characteristics .
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₀ |
| Molecular Weight | 558.709 g/mol |
| LogP | 12.069 |
| CAS Number | 741255-74-3 |
Mechanisms of Biological Activity
The biological activity of anthracene derivatives often involves interactions with cellular components such as DNA and proteins. The lipophilic nature of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene suggests that it may readily penetrate cell membranes, facilitating its interaction with intracellular targets.
Anticancer Potential
Research indicates that compounds in the anthracene family exhibit anticancer properties through various mechanisms:
- DNA Intercalation : Anthracenes can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Kinases : Certain anthracenes have been shown to inhibit protein kinases involved in cancer cell proliferation.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of various anthracene derivatives on human cancer cell lines. Results demonstrated that 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to ROS generation and subsequent apoptosis induction .
Case Study 2: Photophysical Properties
Another research focused on the photophysical properties of this compound, revealing that it possesses strong fluorescence characteristics. This property can be harnessed in bioimaging applications and as a fluorescent probe for detecting specific biomolecules in cellular environments .
Q & A
Q. What are the common synthetic routes for preparing 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene?
The compound can be synthesized via Wittig reactions or cross-coupling methodologies . For example:
- Wittig Reaction : A trans-stilbene moiety (2,2-Diphenylethenyl) can be introduced using a stabilized ylide generated from triphenylphosphine and aldehydes. Dichloromethane or DMF is typically used as a solvent, with recrystallization from ethanol or isopropanol for purification .
- LDA-Mediated Coupling : Similar anthracene derivatives are synthesized using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to deprotonate intermediates, followed by reaction with aryl bromides. This method requires strict anhydrous conditions .
Q. How is the compound characterized to confirm its structure?
Key characterization techniques include:
- NMR Spectroscopy : Assign aromatic proton environments (e.g., anthracene core vs. naphthyl substituents). For example, ¹H NMR can resolve distinct signals for the diphenylethenyl group (~6.5–7.5 ppm) and anthracene protons .
- UV-Vis Spectroscopy : Detect π→π* transitions in the anthracene backbone (λmax ~350–400 nm) and extended conjugation from substituents .
- IR Spectroscopy : Identify C=C stretching vibrations (~1600 cm⁻¹) and aryl C-H bending modes .
Q. What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (P95/P1 masks) is recommended if dust/aerosols form .
- Storage : Store in airtight, light-resistant containers at room temperature. The compound is light-sensitive and may degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Dichloromethane minimizes side reactions in Wittig syntheses but requires fume hoods due to volatility .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. Monitor reaction progress via TLC with UV detection .
- Purification : Gradient recrystallization (e.g., ethanol → hexane) removes unreacted starting materials. Column chromatography with silica gel and low-polarity eluents (e.g., hexane:ethyl acetate 9:1) isolates the product .
Q. How do substituents influence the compound’s photophysical properties?
- Extended Conjugation : The naphthalen-1-yl group increases molar absorptivity and red-shifts fluorescence due to enhanced π-conjugation. Compare emission spectra with simpler anthracene derivatives .
- Steric Effects : Bulky diphenylethenyl groups may reduce aggregation-induced quenching, enhancing solid-state luminescence. Measure quantum yields in thin films vs. solution .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. For example, NOE correlations can distinguish between anthracene and naphthyl protons .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and UV-Vis transitions, aiding peak assignment .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate accuracy?
- Differential Scanning Calorimetry (DSC) : Determine the melting point experimentally and compare with literature values (e.g., 213°C in vs. other sources).
- Purity Assessment : Impurities lower observed melting points. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .
Q. Conflicting toxicity profiles: How to assess biocompatibility?
- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity. The compound’s GHS classification (e.g., H315 for skin irritation ) suggests limited acute toxicity but warrants chronic exposure studies.
- Environmental Impact : Follow protocols from Project INCHEMBIOL to study biodegradation pathways and aquatic toxicity (e.g., Daphnia magna LC50 tests) .
Methodological Recommendations
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
